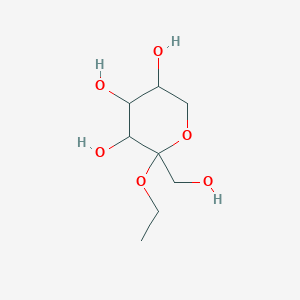

Ethyl b-D-fructopyranoside

Description

Contextual Significance within Carbohydrate Chemistry and Glycoscience

Carbohydrate chemistry and the broader field of glycoscience are central to understanding many fundamental biological processes. nih.gov Glycans—complex carbohydrates—are ubiquitous on cell surfaces and play critical roles in cell signaling, immune responses, cancer development, and infectious diseases. nih.govludger.com The study of simpler glycosides, such as ethyl β-D-fructopyranoside, provides an essential foundation for unraveling the complexities of these larger biological molecules. caltech.edu By examining the synthesis, structure, and reactivity of model compounds like ethyl β-D-fructopyranoside, researchers can develop and refine the tools needed to construct and understand more complex glycoconjugates. caltech.eduresearchgate.net

Structural Characteristics of Fructopyranosides and Related Alkyl Glycosides

Ethyl β-D-fructopyranoside belongs to the family of alkyl glycosides. Its structure consists of a fructose (B13574) sugar unit and an ethyl group. nih.gov Key structural features include:

Fructopyranoside Ring: The fructose moiety exists as a "pyranoside," which is a six-membered ring containing five carbon atoms and one oxygen atom. This is in contrast to the five-membered "furanoside" ring form. nii.ac.jp

Alkyl Glycoside: It is classified as an alkyl glycoside because an alkyl group (in this case, ethyl) is attached to the sugar via a glycosidic bond. wikipedia.org This bond is formed at the anomeric carbon of the fructose molecule.

Anomeric Configuration: The designation "β" (beta) refers to the stereochemistry at the anomeric carbon (the C-2 carbon in fructose). In the β-anomer of D-fructopyranose, the ethoxy group (-OCH₂CH₃) at the anomeric center is in a specific orientation relative to the other substituents on the ring.

Anomeric Effect: The conformation of the molecule is significantly influenced by the anomeric effect. This stereoelectronic phenomenon describes the tendency for an electronegative substituent (like the ethoxy group) at the anomeric carbon of a pyranose ring to favor an axial orientation, which can be more stable than the sterically less-hindered equatorial position. wikipedia.orgscripps.edue4journal.com This effect is crucial for determining the three-dimensional shape and stability of glycosides. e4journal.com

Table 1: Physicochemical Properties of Ethyl β-D-fructopyranoside

| Property | Value |

| Molecular Formula | C₈H₁₆O₆ |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | (2R,3S,4R,5R)-2-ethoxy-2-(hydroxymethyl)oxane-3,4,5-triol |

| Canonical SMILES | CCO[C@]1(C@HO)O)O)CO |

| InChIKey | SNKSMYJJYVZUMV-OOJXKGFFSA-N |

| Data sourced from PubChem CID 6325163. nih.gov |

Historical Trajectory and Early Research on Alkyl Fructosides

The synthesis of alkyl glycosides dates back to the late 19th century with the pioneering work of Emil Fischer. wikipedia.org Between 1893 and 1895, he developed the "Fischer glycosidation" method, which involves reacting a sugar with an alcohol in the presence of an acid catalyst. wikipedia.orgresearchgate.net This foundational reaction remains a valuable method for synthesizing simple glycosides. researchgate.net

Early applications of this method to fructose typically resulted in a mixture of products, including both pyranoside and furanoside ring isomers, as well as α and β anomers, with furanosides often being the kinetically favored product. wikipedia.orgrsc.orgpearson.com Achieving stereoselective synthesis of a single isomer like ethyl β-D-fructopyranoside was a significant challenge.

Specific early research that paved the way for understanding alkyl fructosides includes:

The enzymatic synthesis of beta-alkylfructofuranosides was reported as early as 1953, demonstrating an alternative to purely chemical methods. nih.gov

A key development in the synthesis of alkyl β-D-fructopyranosides came from research on related compounds. For example, a 1985 study detailed a high-yield synthesis of 2'-chloroethyl β-D-fructopyranoside from the reaction of D-fructose with 2-chloroethanol. researchgate.netrsc.org This work was significant because the resulting halogenated glycoside could be catalytically hydrogenated to provide a convenient route to simple alkyl β-D-fructopyranosides. researchgate.net

Rationale for Specific Investigation into Ethyl β-D-fructopyranoside Research

The focused study of ethyl β-D-fructopyranoside is driven by several factors within academic and applied chemistry:

Model for Amphiphilic Carbohydrates: Alkyl glycosides with longer alkyl chains are known for their surfactant properties and ability to self-assemble. Ethyl β-D-fructopyranoside serves as a simple, non-amphiphilic model compound for studying the fundamental properties and synthesis of this class of molecules. rsc.orgresearchgate.netrsc.org

Development of Synthetic Methods: Achieving a stereocontrolled synthesis of a specific glycoside like the β-pyranoside is a persistent challenge in carbohydrate chemistry. Research into its synthesis, using methods like iron(III) chloride promotion, helps advance diastereoselective glycosidation techniques that can be applied to more complex molecules. rsc.orgrsc.orgresearchgate.net

Understanding Reaction Mechanisms: The compound is used as a substrate to investigate the mechanisms of chemical transformations. For instance, it has been used in studies of the acid-catalyzed conversion of hexose (B10828440) sugars into potential biofuels, helping to elucidate the reaction pathways involved. ul.ie

Chemical Intermediate: The synthesis of related compounds, such as ω-halogenoalkyl β-D-fructopyranosides, provides versatile chemical intermediates. These can be converted into ethyl β-D-fructopyranoside or other derivatives with potential biological or material applications. researchgate.net

Current Research Landscape and Emerging Trends for the Compound

Contemporary research on ethyl β-D-fructopyranoside and related alkyl fructosides focuses on advancing synthetic efficiency, exploring novel properties, and identifying new applications.

Advanced Synthesis: Modern research emphasizes highly selective synthesis methods to overcome the challenge of producing a single, pure isomer.

Enzymatic Synthesis: The use of enzymes, such as fructosyltransferases and invertases, offers a green and highly specific route to produce alkyl fructosides. scilit.comcolab.wsresearchgate.net For instance, invertase from Saccharomyces cerevisiae has been used for the fructosylation of ethanol (B145695). repositorioinstitucional.mx

Catalysis: Novel catalysts are being explored to improve the efficiency and selectivity of chemical synthesis. Iron(III) chloride, for example, has been used as a promoter for the direct, one-step stereocontrolled synthesis of alkyl β-D-fructopyranosides from unprotected D-fructose and long-chain alcohols. rsc.orgresearchgate.net

Material Science and Physical Properties: There is growing interest in the self-organizing properties of alkyl fructosides. While ethyl β-D-fructopyranoside itself is not strongly amphiphilic, its longer-chain homologues (e.g., octyl, decyl, and dodecyl β-D-fructopyranosides) have been shown to form unusual liquid crystal phases, a topic of ongoing investigation for potential applications in materials science. rsc.orgtandfonline.com

Biological Activity and Natural Occurrence: While research on the pyranoside form is focused on its chemistry, the related isomer, ethyl β-D-fructofuranoside, has been identified in natural sources like Erythrina excelsa and investigated for potential antiradical and antibacterial activities. researcher.life Ethyl β-D-fructopyranoside itself has been identified in plants such as Ziziphus jujuba and Rosa davurica. nih.gov This hints at a broader potential for biological relevance among simple alkyl fructosides.

Application in Green Chemistry: Amphiphilic carbohydrates, including methyl or ethyl β-D-fructopyranoside, have been employed as components of neutral aqueous solutions to promote chemical reactions, such as the epoxidation of allylic alcohols. rsc.orgresearchgate.net This aligns with the trend of using bio-based and sustainable materials in chemical synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O6 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-ethoxy-2-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C8H16O6/c1-2-13-8(4-9)7(12)6(11)5(10)3-14-8/h5-7,9-12H,2-4H2,1H3 |

InChI Key |

SNKSMYJJYVZUMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(C(C(C(CO1)O)O)O)CO |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl β D Fructopyranoside

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods offer a highly specific and environmentally friendly route to Ethyl β-D-fructopyranoside, leveraging the catalytic prowess of enzymes. These biocatalysts facilitate reactions with high regio- and stereoselectivity, often under milder conditions than traditional chemical methods. cftri.res.in

Enzymatic synthesis of glycosides, including Ethyl β-D-fructopyranoside, can be achieved through transglycosylation reactions. cftri.res.in This process involves the transfer of a glycosyl group from a donor substrate to an acceptor molecule, in this case, ethanol (B145695). Key enzymes in this process are fructosyltransferases and sucrose (B13894) phosphorylases.

Fructosyltransferases: These enzymes, such as those from Aspergillus species, catalyze the transfer of a fructosyl group from a donor like sucrose to an acceptor. core.ac.ukmdpi.com While primarily used for producing fructooligosaccharides (FOS), the presence of ethanol can lead to the formation of ethyl β-D-fructofuranoside as a novel glycoside. core.ac.ukthegoodscentscompany.com The enzyme facilitates the transfer of the fructose (B13574) moiety from sucrose to ethanol. researchgate.net

Sucrose Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of sucrose to α-glucose 1-phosphate and fructose. nih.govnih.gov In the presence of an alternative acceptor like ethanol, sucrose phosphorylase can act as a transglucosylase, although its primary role involves the transfer of glucose, not fructose. nih.govresearchgate.net However, the broader family of glycoside hydrolases, to which these enzymes belong, is instrumental in forming glycosidic bonds. nih.gov The general mechanism involves a glycosyl-enzyme intermediate that can then react with an acceptor like ethanol. nih.govresearchgate.net

Maximizing the yield of Ethyl β-D-fructopyranoside through enzymatic synthesis requires careful optimization of various reaction parameters.

Enzyme Selection and Engineering: The choice of enzyme is critical. For instance, β-fructofuranosidases from different microbial sources like Aspergillus carbonarius and Aspergillus fijiensis have been optimized for transfructosylation activity. core.ac.uknih.gov Genetic modifications, such as codon optimization and selection of appropriate expression systems (e.g., Pichia pastoris), can significantly enhance enzyme production and activity. core.ac.ukresearchgate.net

Reaction Conditions: Key parameters that influence the reaction outcome include pH, temperature, substrate concentration, and reaction time. For example, the transfructosylation activity of an invertase from A. carbonarius was optimized at a pH of 5.0 and a temperature of 50°C. mdpi.com Higher concentrations of the acceptor (ethanol) can favor the synthesis of the ethyl glycoside over hydrolysis. researchgate.net However, very high concentrations of ethanol can also lead to enzyme inhibition or deactivation.

Immobilization: Immobilizing the enzyme on a solid support is a common strategy to improve stability, facilitate catalyst-product separation, and enable enzyme reuse. rsc.org This is a versatile tool in biotransformation processes. rsc.org

Below is a table summarizing the optimization of reaction conditions for fructosyltransferase activity from Aspergillus carbonarius PC-4.

| Parameter | Optimized Value | Outcome |

| Culture Medium | Pineapple Crown (inducer), Ammonium Nitrate (B79036) (nitrogen source) | 5.2-fold increase in enzyme production |

| Temperature | 50 °C | Maximum transfructosylation activity |

| pH | 5.0 | Maximum transfructosylation activity |

| Enzyme Half-life | 60 min at 40 °C | Provides stability data for the process |

This data is based on the optimization of fructosyltransferase for FOS production, which is analogous to the synthesis of ethyl fructosides. mdpi.com

The substrate scope of enzymes used in glycosylation is a crucial factor. While enzymes are known for their high specificity, some exhibit a degree of promiscuity, accepting a range of donor and acceptor substrates.

Donor Specificity: Sucrose is a commonly used and efficient fructosyl donor for fructosyltransferases. mcgill.ca Sucrose phosphorylase, on the other hand, uses sucrose to form a glucosyl-enzyme intermediate. researchgate.net

Regioselectivity: Enzymes typically exhibit high regioselectivity, meaning they catalyze the formation of a bond at a specific position on the acceptor molecule. For instance, levansucrase from Bacillus subtilis selectively transfers fructose to the OH-6 position of trehalose. dokumen.pub This selectivity is a key advantage of enzymatic methods over chemical synthesis, which often yields a mixture of isomers. rsc.org

Traditional Organic Synthesis Strategies

Classical organic synthesis provides alternative, albeit often less selective, methods for preparing fructosides.

The Fischer glycosidation is a fundamental reaction in carbohydrate chemistry for synthesizing glycosides. wikipedia.org It involves reacting a carbohydrate with an alcohol in the presence of an acid catalyst. wikipedia.org

Reaction and Conditions: In the context of Ethyl β-D-fructopyranoside, fructose would be reacted with ethanol under acidic conditions. rsc.orgresearchgate.net This method is an equilibrium process and typically leads to a mixture of anomers (α and β) and ring isomers (furanosides and pyranosides). wikipedia.orgru.nl The thermodynamically more stable product, often the alpha anomer, is favored under prolonged reaction times. wikipedia.org

Challenges: A significant challenge with the Fischer glycosidation of fructose is its propensity to dehydrate to 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid, especially with higher alcohols at reflux temperatures. rsc.orgresearchgate.net The low solubility of fructose in alcohols like ethanol can also be a limiting factor. rsc.orgresearchgate.net

Catalyst Variants: To mitigate side reactions and improve selectivity, various catalysts have been explored. Mesoporous MCM-41 acid catalysts have been used to produce alkyl pyranosides at lower temperatures (80°C). rsc.orgresearchgate.net Ferric chloride (FeCl₃) has also been employed as a promoter to yield alkyl fructopyranosides, though yields were modest at around 30%. rsc.orgresearchgate.net Iodine has been described as a mild catalyst for the glycosidation of D-fructose with alcohols, yielding mainly alkyl glycofuranosides. ru.nlresearchgate.net

The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds with better control over the anomeric stereochemistry compared to the Fischer glycosidation. wikipedia.orgnih.gov

General Principle: The reaction involves the use of a glycosyl halide (e.g., a bromide or chloride) as the glycosyl donor, which reacts with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnih.gov

Anomeric Control: The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor. wikipedia.org A participating group, such as an acetyl or benzoyl ester, at C2 can provide anchimeric assistance, leading to the formation of a 1,2-trans glycosidic linkage. wikipedia.org For fructose, this would involve controlling the stereochemistry at the anomeric carbon (C2).

Modern Variants: Modern adaptations of the Koenigs-Knorr reaction have introduced new catalysts to improve efficiency and selectivity. For instance, boronic acid derivatives have been used as catalysts for regioselective glycosylation of unprotected or partially protected sugars. researchgate.net Urea has also been reported as an effective organocatalyst for stereoselective Koenigs-Knorr glycosylations. nih.gov These methods offer pathways to construct specific glycosidic linkages with high yields and selectivity. researchgate.netnih.gov While these advanced methods have been applied broadly in carbohydrate synthesis, their specific application to the synthesis of Ethyl β-D-fructopyranoside would require adaptation of the general principles.

Protecting Group Strategies and Deprotection Methodologies

The synthesis of a specific glycoside from a monosaccharide like fructose, which possesses multiple hydroxyl groups of similar reactivity, is a significant challenge in carbohydrate chemistry. wiley-vch.de To achieve selectivity and prevent unwanted side reactions, a common strategy involves the use of protecting groups to temporarily mask all but the desired reactive site. cem.compressbooks.pub

A primary challenge in fructose chemistry is controlling the ring form (pyranose vs. furanose) and the stereochemistry at the anomeric center (α vs. β). Protecting group strategies can lock the fructose molecule into the desired pyranoside conformation. For instance, the formation of acetals across specific hydroxyl groups is a widely used technique. The derivative 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is a classic example of a protected fructose where the pyranose ring is fixed, and only the anomeric (C-2) and primary (C-1) hydroxyl groups are available for reaction. rsc.org This approach simplifies subsequent glycosidation reactions.

Other common protecting groups in carbohydrate synthesis include ethers (e.g., benzyl (B1604629), Bn) and esters (e.g., acetyl, Ac; benzoyl, Bz). acs.org In the synthesis of thioglycoside donors, which are precursors for glycosylation, fructose hydroxyls are often protected as benzyl ethers or benzoyl esters. acs.org The choice of protecting group is critical as it influences the reactivity and stereochemical outcome of the glycosylation reaction.

Deprotection, the removal of these temporary groups to yield the final product, is the concluding step of the synthetic sequence. cem.com The conditions for deprotection must be carefully chosen to avoid cleaving the newly formed glycosidic bond.

Acetyl and Benzoyl Esters : Typically removed by base-catalyzed transesterification (e.g., Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol).

Benzyl Ethers : Commonly cleaved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere).

Acetal Groups (e.g., Isopropylidene) : Removed under mild acidic hydrolysis conditions. pressbooks.pub

Table 1: Protecting Groups in Fructoside Synthesis

| Protecting Group | Type | Typical Deprotection Method | Reference(s) |

|---|---|---|---|

| Isopropylidene | Acetal | Mild acid hydrolysis | pressbooks.pub, rsc.org |

| Acetyl (Ac) | Ester | Base-catalyzed methanolysis (Zemplén) | acs.org |

| Benzoyl (Bz) | Ester | Base-catalyzed methanolysis | acs.org |

| Benzyl (Bn) | Ether | Catalytic hydrogenation (e.g., H₂, Pd/C) | acs.org |

Catalytic Approaches in Ethyl β-D-fructopyranoside Synthesis

Catalysis is central to the efficient and selective synthesis of glycosides. Both acid and metal-based catalysts are employed to promote the reaction between fructose and ethanol, influencing reaction rates and the distribution of resulting isomers.

The direct acid-catalyzed reaction of a sugar with an alcohol, known as Fischer glycosidation, is a fundamental method for preparing simple alkyl glycosides. iyte.edu.tr When D-fructose is treated with ethanol in the presence of a mineral acid or other acid catalyst, a complex equilibrium mixture of the four possible isomers (ethyl α-D-fructofuranoside, ethyl β-D-fructofuranoside, ethyl α-D-fructopyranoside, and ethyl β-D-fructopyranoside) is typically formed. ru.nl The furanoside forms are often the major products. ru.nl

Controlling the reaction conditions, such as temperature, can influence the product ratio. For example, the reaction of D-fructose in ethanol at approximately 65°C with a catalytic amount of iodine yielded a product mixture that, after purification and acetylation, contained about 35% ethyl tetra-O-acetyl-β-D-fructopyranoside. ru.nl A significant challenge in acid-catalyzed reactions of fructose is the potential for acid-promoted dehydration to form byproducts like 5-hydroxymethylfurfural (HMF). rsc.orgdiva-portal.org

Lewis acids, which act as electron-pair acceptors, offer an alternative catalytic approach for glycosylation. wikipedia.org They activate the sugar by coordinating to one of its oxygen atoms, making the anomeric carbon more electrophilic and susceptible to attack by the alcohol. In the context of fructose glycosidation, Lewis acid catalysis has been shown to provide improved stereocontrol.

A notable example is the use of iron(III) chloride (FeCl₃) as a catalyst. Research has demonstrated a one-step, stereocontrolled synthesis of alkyl β-D-fructopyranosides from unprotected D-fructose and long-chain alcohols using FeCl₃ as a promoter. researchgate.net This reaction, performed in a heterogeneous medium to suppress fructose oligomerization, yielded the desired β-pyranosides. researchgate.net Other Lewis acids, including scandium triflate (Sc(OTf)₃), bismuth nitrate (Bi(NO₃)₃), and boron trifluoride etherate (BF₃·OEt₂), have also been successfully employed in glycosylation reactions, showcasing the versatility of this catalytic strategy. researchgate.net

Table 2: Lewis Acids in Fructoside Synthesis

| Lewis Acid Catalyst | Reactants | Key Observation(s) | Reference(s) |

|---|---|---|---|

| Iron(III) chloride (FeCl₃) | D-fructose, long-chain alcohols | Promotes stereocontrolled formation of alkyl β-D-fructopyranosides. | rsc.org, researchgate.net |

| Boron trifluoride etherate (BF₃·OEt₂) | Unprotected D-fructose | Promotes formation of fructosides. | researchgate.net |

| Scandium triflate (Sc(OTf)₃) | Unprotected monosaccharides, various alcohols | Effective catalyst for glycosylation, particularly in ionic liquid solvents. | researchgate.net |

| Bismuth(III) nitrate (Bi(NO₃)₃) | Unprotected sugars, various alcohols | Mild and environmentally green catalyst for Fischer glycosylation. | researchgate.net |

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages for sustainable synthesis. Their primary benefit is the ease of separation from the product mixture by simple filtration, which facilitates catalyst recycling and simplifies product purification.

Solid acid catalysts are particularly relevant for ethyl β-D-fructopyranoside synthesis. The acidic resin Amberlyst® 15 has been successfully used as a heterogeneous catalyst for the reaction of fructose in ethanol. sci-hub.se This reaction produced a mixture of ethyl fructoside isomers, including the β-pyranoside form, with high conversion of the initial fructose. sci-hub.se Other solid acid materials, such as mesoporous silica-aluminas like MCM-41, have been investigated to reduce side reactions during the synthesis of alkyl fructopyranosides. rsc.org The structured pores and tunable acidity of materials like zeolites and other mesoporous solids offer potential for enhancing the selectivity towards the desired ethyl β-D-fructopyranoside product. rsc.orgmdpi.com

Green Chemistry Principles in Ethyl β-D-fructopyranoside Synthesis

Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use more environmentally benign materials. In the synthesis of ethyl β-D-fructopyranoside, key strategies include the use of alternative solvents and solvent-free reaction conditions.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. An effective strategy is to use one of the reactants as the solvent, thereby maximizing atom economy. In the synthesis of long-chain alkyl fructopyranosides, the fatty alcohol can serve as both the glycosyl acceptor and the reaction medium. researchgate.net

A particularly innovative approach has been demonstrated in the synthesis of cyanoethyl-β-fructopyranoside. rsc.orgrsc.org In this process, fructose is reacted as a slurry in hydroxypropionitrile, which serves as both the reactant and the solvent. rsc.org The desired product, the β-fructopyranoside, is less soluble in the reaction medium and precipitates out as it is formed. This dynamic crystallization process shifts the equilibrium towards the desired isomer and allows for simple isolation by filtration, avoiding the formation of complex product mixtures and the need for extensive chromatographic purification. rsc.org

The use of alternative, "green" solvents is another important avenue. Ionic liquids, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate, have been shown to be effective media for glycosylation reactions catalyzed by Lewis acids like scandium triflate. researchgate.net A key advantage of ionic liquids is their low vapor pressure and the potential for the catalyst/solvent system to be recycled and reused multiple times without significant loss of activity. researchgate.net

Table 3: Green Chemistry Approaches in Fructoside Synthesis

| Green Strategy | Description | Benefit(s) | Reference(s) |

|---|---|---|---|

| Reactant as Solvent | The alcohol (e.g., long-chain alcohol or hydroxypropionitrile) serves as the reaction medium. | Reduces solvent waste; maximizes atom economy. | rsc.org, researchgate.net |

| Dynamic Crystallization | The desired β-pyranoside product precipitates from the reaction mixture as it forms. | Drives equilibrium to the desired product; simplifies purification. | rsc.org |

| Ionic Liquids | Use of a non-volatile, recyclable ionic liquid (e.g., [bmim]OTf) as the solvent. | Eliminates volatile organic solvents; allows for catalyst/solvent recycling. | researchgate.net |

Atom Economy and Waste Reduction Strategies

In the pursuit of sustainable chemical manufacturing, the principle of atom economy—which advocates for maximizing the incorporation of reactant atoms into the final product—is paramount. rsc.org Synthetic strategies for ethyl β-D-fructopyranoside are increasingly evaluated through this lens, emphasizing the reduction of waste and the use of renewable resources.

A primary strategy for improving atom economy is the use of unprotected monosaccharides as starting materials. This approach circumvents the need for protection and deprotection steps, which add to the step-count, consume additional reagents, and generate significant waste. rsc.org The direct synthesis of alkyl β-D-fructopyranosides from unprotected D-fructose exemplifies this strategy. For instance, a one-step, stereocontrolled synthesis using unprotected D-fructose with long-chain alcohols, promoted by iron(III) chloride, has been reported. researchgate.net While this specific example used longer-chain alcohols, the principle is directly applicable to synthesis with ethanol. Such direct glycosidation reactions are inherently more atom-economical than multi-step sequences.

The choice of raw materials also plays a crucial role in waste reduction. Utilizing readily available and renewable biomass, such as sucrose or the polysaccharide inulin, as sources of the fructose unit can be more sustainable than using purified D-fructose. rsc.org This approach aligns with the principles of green chemistry by converting low-cost, abundant biomass into value-added chemical compounds.

Furthermore, enzymatic and chemo-enzymatic methods present a promising avenue for waste reduction. Enzymatic reactions often exhibit high regio- and stereoselectivity under mild conditions, which can simplify purification processes and reduce the generation of unwanted by-products. vu.edu.pk For example, invertase can catalyze the ethanolysis of sucrose to produce ethyl β-D-fructofuranoside, and although this is an isomer of the target compound, the methodology highlights the potential of enzymes. chemfaces.com The challenge remains in directing this selectivity to the pyranoside form and preventing subsequent enzymatic hydrolysis of the product. researchgate.net

Process Optimization and Scale-Up Considerations for Ethyl β-D-fructopyranoside Synthesis

Transitioning the synthesis of ethyl β-D-fructopyranoside from laboratory-scale to industrial production requires rigorous process optimization and careful consideration of scale-up challenges. Key areas of focus include maximizing product yield and purity while ensuring the process is robust, controllable, and economically viable.

Yield Enhancement and Purity Improvement Strategies

A significant challenge in the synthesis of ethyl β-D-fructopyranoside is controlling the reaction's selectivity. The classic Fischer glycosidation of D-fructose with ethanol in the presence of an acid catalyst typically yields a complex mixture of isomers, including both pyranoside and furanoside forms, as well as their respective α and β anomers. ru.nlncl.ac.uk This lack of selectivity complicates purification and lowers the yield of the desired β-pyranoside product.

One of the most effective strategies for improving purity is selective crystallization. In some reported syntheses, the ethyl β-D-fructopyranoside was successfully isolated in pure form by crystallization directly from the reaction mixture, separating it from the more soluble furanoside isomers. ru.nl

Yield enhancement often involves the systematic optimization of reaction parameters. Drawing parallels from the synthesis of structurally related compounds like cyanoethyl-β-fructopyranoside, key variables to control include:

Reactant Concentration: A higher concentration of the fructose source in the alcohol can drive the reaction forward and improve yields. However, this must be balanced with solubility and mixing considerations. rsc.org In studies on cyanoethyl-β-fructopyranoside, using a slurry with a high fructose concentration (1 g/mL) was found to be optimal. rsc.org

Catalyst Loading: The amount of acid catalyst influences reaction speed. While higher catalyst amounts can accelerate the reaction, they may also promote the formation of undesired degradation by-products. Optimization studies on related compounds have shown that catalytic amounts (e.g., 6 mol%) can provide a good balance between reaction rate and yield. rsc.org

Reaction Time and Temperature: These parameters must be carefully controlled to maximize the formation of the desired product while minimizing its degradation or isomerization.

The choice of reagents can dramatically impact yield. The reaction of D-fructose with 2-chloroethanol, for example, produces 2'-chloroethyl β-D-fructopyranoside with a very high yield (>90%), demonstrating that the selection of the alcohol component is critical for achieving high efficiency. researchgate.net

Table 1: Summary of Synthetic Strategies and Outcomes for Fructopyranosides

| Fructose Source | Alcohol | Catalyst/Promoter | Key Outcome | Yield | Reference |

| D-Fructose | Ethanol | Acid | Mixture of furanosides and pyranosides; pure pyranoside obtained by crystallization. | 42% (mixed isomers) | ru.nl |

| D-Fructose | 2-Chloroethanol | Hydrogen Chloride | Highly crystalline, selective product. | >90% | researchgate.net |

| D-Fructose | Long-chain alcohols | Iron(III) Chloride | One-step synthesis from unprotected fructose. | ~30% | researchgate.net |

| D-Fructose | 3-Hydroxypropionitrile (B137533) | Sulfuric Acid | Optimized yield by adjusting reactant ratio and catalyst loading. | ~60% | rsc.org |

This table is interactive. Click on the headers to sort the data.

Reaction Monitoring and Control for Industrial Application

For successful industrial-scale synthesis, robust methods for reaction monitoring and control are essential. The complexity of the product mixture in fructose glycosidation necessitates the use of analytical techniques to track the reaction progress. High-Performance Liquid Chromatography (HPLC) is a standard method used for in-reaction monitoring, allowing for the quantification of reactants, intermediates, and the various product isomers. ncl.ac.uk

Scaling up the synthesis introduces practical challenges that must be addressed. For instance, the filtration and washing of the final product can become difficult if the crystals are very small. In the scaled-up synthesis of a related fructopyranoside, this issue was overcome by adding isopropanol (B130326) post-reaction and sonicating the mixture to improve the product's handling characteristics. rsc.org

The efficient removal of by-products and reagents is another critical consideration for industrial processes. In syntheses that may use reagents like triphenylphosphine (B44618) (as seen in related Appel reactions), a practical workup procedure involving liquid-liquid extraction can be designed to remove the bulk of the resulting triphenylphosphine oxide before final purification by chromatography. acs.org This minimizes the burden on the final, often costly, purification step.

Structural Elucidation and Conformational Analysis of Ethyl β D Fructopyranoside

Spectroscopic Characterization Techniques for Glycoside Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including glycosides like ethyl β-D-fructopyranoside. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, stereochemistry, and the glycosidic linkage.

In the ¹H NMR spectrum of ethyl β-D-fructopyranoside, the signals corresponding to the protons of the pyranose ring and the ethyl group are observed. The chemical shifts and coupling constants (J-values) of the ring protons are particularly informative. For instance, the doublet signals for H-3 and the double-doublet signals for H-6 can indicate the relative stereochemistry of the hydroxyl groups and the conformation of the pyranose ring. koreascience.kr The presence of signals for the ethoxy group, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, confirms the ethyl glycoside nature of the molecule.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the fructopyranoside ring are sensitive to their chemical environment and stereochemistry. The anomeric carbon (C-2), being attached to two oxygen atoms, typically resonates at a distinct downfield chemical shift, confirming the glycosidic linkage. The chemical shifts of the other ring carbons (C-3, C-4, C-5, and C-6) and the exocyclic hydroxymethyl carbon (C-1) help in assigning the pyranose form and its stereochemistry. researchgate.net For instance, the chemical shift of the C-1 carbon can be found around δ = 63.9 ppm. researchgate.net The signals for the ethyl group carbons are also readily identifiable.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals and for confirming the connectivity within the molecule. COSY experiments establish the coupling network between protons, while HSQC correlates directly bonded proton and carbon atoms. HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in confirming the glycosidic linkage between the anomeric carbon of the fructose (B13574) unit and the oxygen of the ethoxy group.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Fructopyranose Moiety

| Carbon Atom | Chemical Shift (ppm) |

| C-2 (anomeric) | ~101.6 |

| C-3 | ~71.5 |

| C-4 | ~71.1 |

| C-5 | ~70.6 |

| C-6 | ~65.1 |

| C-1 | ~63.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions. koreascience.kr

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural information of a compound by analyzing its fragmentation pattern upon ionization. For ethyl β-D-fructopyranoside (C₈H₁₆O₆), the molecular weight is 208.21 g/mol . nih.govchemspider.com

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. For glycosides, characteristic fragmentation involves the cleavage of the glycosidic bond. In the case of ethyl β-D-fructopyranoside, the cleavage of the C-O bond between the anomeric carbon and the ethoxy group would lead to the formation of a fructopyranosyl oxonium ion. Further fragmentation of the sugar ring can occur through various pathways, such as the loss of water molecules or smaller fragments, providing additional structural information. aip.org The analysis of these fragmentation patterns, often in conjunction with tandem mass spectrometry (MS/MS) techniques, allows for a detailed structural characterization. aip.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. mt.comphotothermal.com Both techniques probe the vibrational modes of the molecule, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the polarizability of the molecule. photothermal.com

For ethyl β-D-fructopyranoside, the IR and Raman spectra are characterized by the vibrational modes of its constituent functional groups. Key vibrational bands include:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3600-3200 cm⁻¹, is characteristic of the hydroxyl (-OH) groups. This broadening is due to intermolecular hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the pyranose ring and the ethyl group appear in the region of 3000-2800 cm⁻¹. These bands are often more pronounced in the Raman spectrum. americanpharmaceuticalreview.com

C-O Stretching: The stretching vibrations of the C-O bonds of the hydroxyl groups and the ether linkage of the glycoside are typically observed in the fingerprint region of the spectrum, between 1200 and 1000 cm⁻¹. These bands are often strong and can be used to characterize the carbohydrate moiety. scialert.net

Ring Vibrations: The vibrational modes of the pyranose ring also contribute to the complex pattern of bands in the fingerprint region.

Table 2: Key Vibrational Modes for Ethyl β-D-fructopyranoside

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | 3600 - 3200 |

| C-H Stretch | 3000 - 2800 |

| C-O Stretch | 1200 - 1000 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Conformational and Anomeric Insights

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying the stereochemistry and conformational aspects of chiral molecules like ethyl β-D-fructopyranoside. These methods rely on the differential interaction of left and right circularly polarized light with the chiral molecule.

The anomeric center (C-2) in ethyl β-D-fructopyranoside is a key contributor to its chiroptical properties. The sign and magnitude of the Cotton effect in the CD or ORD spectrum can provide information about the absolute configuration of the anomeric center. By comparing the experimental chiroptical data with that of known related compounds or with theoretical calculations, the β-configuration of the anomeric linkage can be confirmed.

X-ray Crystallography in the Determination of Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov If a suitable single crystal of ethyl β-D-fructopyranoside can be obtained, X-ray diffraction analysis can provide precise information about the bond lengths, bond angles, and torsion angles within the molecule.

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

Chromatographic and electrophoretic techniques are essential for assessing the purity of ethyl β-D-fructopyranoside and for separating it from its isomers, such as the α-anomer or the furanose forms (ethyl α/β-D-fructofuranoside). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of carbohydrates. Reversed-phase (RP) HPLC can be employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. nih.govnih.gov Hydrophilic Interaction Chromatography (HILIC) is another powerful HPLC mode for separating polar compounds like glycosides, where a polar stationary phase and a less polar mobile phase are used. nih.gov The choice of the column, mobile phase composition, and detector (e.g., refractive index detector or evaporative light scattering detector) is crucial for achieving optimal separation.

Gas Chromatography (GC), after derivatization of the hydroxyl groups to make the compound volatile (e.g., by silylation or acetylation), can also be used for the analysis of ethyl β-D-fructopyranoside. Different isomers often exhibit different retention times on the GC column, allowing for their separation and quantification.

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of carbohydrates. In CE, charged molecules migrate in an electric field at different rates depending on their charge-to-size ratio. Neutral carbohydrates like ethyl β-D-fructopyranoside can be analyzed by forming charged complexes with borate (B1201080) ions or by using electro-osmotic flow modifiers. The high efficiency of CE allows for the separation of closely related isomers.

These separation techniques are not only crucial for quality control but also for preparative purposes, enabling the isolation of pure ethyl β-D-fructopyranoside for further structural and functional studies. The separation of isomeric glycated peptides, which share similarities with glycoside isomers, has been successfully achieved using RP-HPLC, highlighting the potential of this technique for resolving anomeric and other isomeric forms of ethyl β-D-fructopyranoside. nih.govnih.gov

Conformational Analysis of the Fructopyranoside Ring and Glycosidic Linkage

The three-dimensional structure of ethyl β-D-fructopyranoside is not static but exists as an equilibrium of different conformations for both the pyranose ring and the glycosidic bond. These conformations are critical as they dictate the molecule's physical properties and interactions.

The six-membered pyranose ring is not planar and adopts puckered conformations to minimize angle and torsional strain. rsc.org The primary low-energy conformations are the chair, boat, and skew (or twist-boat) forms. rsc.org For β-D-fructopyranose, the most stable conformation is generally the ²C₅ chair form. In this conformation, the bulky hydroxymethyl group at C5 is in an equatorial position, minimizing steric hindrance. The anomeric effect, a stereoelectronic interaction involving the lone pairs of the ring oxygen (O6) and the anti-bonding orbital of the anomeric C-O bond, also influences stability, often favoring an axial orientation for the anomeric substituent. rsc.org The equilibrium between different chair and boat/skew forms is dynamic, but the energy barrier for interconversion ensures that the most stable chair conformer predominates.

The glycosidic bond (C2-O-C_ethyl) is a single bond, and rotation around it is possible. khanacademy.org However, this rotation is sterically hindered, leading to a set of preferred rotational isomers, or rotamers. The conformation is defined by two main dihedral angles:

Φ (phi): O6-C2-O-C_ethyl

Ψ (psi): C2-O-C_ethyl-C_methyl

The relative energies of these rotamers are determined by a combination of steric clashes between the ethyl group and the sugar ring, and stereoelectronic influences like the exo-anomeric effect. acs.org The exo-anomeric effect is an extension of the anomeric effect that favors a specific staggered conformation (often gauche) of the aglycone (the ethyl group) relative to the C2-O6 bond of the ring. acs.org This results in specific low-energy regions on the potential energy surface, corresponding to the most populated conformational states.

The primary substituent influencing the conformation of ethyl β-D-fructopyranoside is the ethoxy group at the anomeric C2 position. Its presence creates a delicate balance between two major competing factors:

Anomeric Effect: This stereoelectronic effect stabilizes the conformation where the anomeric ethoxy group is in the axial position. rsc.org

Steric Hindrance: The bulk of the ethyl group favors an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with other axial substituents on the ring.

The final, preferred conformation of the molecule is a compromise between maximizing the stabilizing anomeric effect and minimizing destabilizing steric strain. The hydroxyl groups on the fructopyranose ring also contribute to conformational preference through intramolecular hydrogen bonding, which can further lock the ring into a specific pucker or influence the orientation of the glycosidic linkage.

Computational and Theoretical Studies on Ethyl β D Fructopyranoside

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structure and dynamic behavior of molecules like ethyl β-D-fructopyranoside. nih.govdovepress.com These methods allow researchers to map the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. researchgate.net The simulations are based on force fields, which are sets of parameters that describe the potential energy of the atoms and bonds within the molecule. Commonly used force fields for carbohydrate analysis include CHARMM, AMBER, and CVFF, which are implemented in software suites like GROMACS and NAMD. nih.govresearchgate.net

MD simulations track the movements of atoms over time, providing a view of the molecule's flexibility and its interactions with its environment, such as a solvent. dovepress.comresearchgate.net A study on the closely related compound, 2′-Chloroethyl β-D-fructopyranoside, using MD simulations over a 500-picosecond trajectory demonstrated the significant impact of an aqueous environment on the molecule's conformation. researchgate.net The simulations revealed that the presence of water molecules substantially alters the accessible conformational space of the solute. researchgate.net A key finding was that potential intramolecular hydrogen bonds within the fructopyranoside ring were exchanged for hydrogen bonds with the surrounding water molecules, highlighting the dynamic interplay between the solute and solvent. researchgate.net This exploration of conformational ensembles is critical, as the biological function and chemical reactivity of glycosides are often dictated by a specific three-dimensional shape. dovepress.com

| Computational Finding | Significance for Ethyl β-D-fructopyranoside | Source |

| Accessible conformational space is significantly altered by the presence of water. | The shape and flexibility of the molecule are highly dependent on its environment. | researchgate.net |

| Intramolecular hydrogen bonds are exchanged for intermolecular H-bonds with water. | Solvent interactions are crucial for stabilizing the molecule's conformation in solution. | researchgate.net |

| Simulations can map the potential energy surface and identify stable conformers. | Provides a basis for understanding which molecular shapes are most likely to occur. | researchgate.net |

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a higher level of theoretical detail for investigating the electronic structure and reactivity of molecules. nih.govnih.gov DFT calculations are used to determine the distribution of electrons within a molecule, which governs its chemical properties and how it will react with other species. mdpi.com These calculations can predict various parameters, including the energies of molecular orbitals (like the HOMO and LUMO), partial atomic charges, and the stability of reaction intermediates. nih.govmdpi.com

For ethyl β-D-fructopyranoside, DFT has been instrumental in understanding its formation. A study utilizing periodic DFT calculations examined the mechanism of fructose (B13574) ketalization to form ethyl fructoside on a tin-containing self-pillared pentasil (Sn-SPP) zeolite catalyst. osti.gov This theoretical work provided the first proposed mechanism for the Lewis acid-catalyzed formation of the glycoside. osti.gov In a related context, DFT studies on the dehydration of fructose have been used to analyze reactivity and selectivity by calculating protonation energies for the different hydroxyl groups. uchile.cl Such calculations help identify which positions on the fructose ring are most susceptible to chemical attack, a key factor in predicting the outcome of glycosylation reactions. uchile.cl Furthermore, DFT methods can be employed to calculate properties like pKa, which is fundamental to understanding reactivity in acidic or basic conditions. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which serve as a bridge between theoretical models and experimental reality. d-nb.info DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.infoarxiv.org The precision of these predictions is often enhanced by considering a Boltzmann-weighted average of the spectra from multiple low-energy conformers, accounting for the molecule's flexibility in solution. d-nb.info

Recent advances have also seen the rise of Machine Learning (ML) and Graph Neural Network (GNN) models for NMR prediction. nih.govfrontiersin.org These data-driven approaches can achieve accuracy comparable to or even exceeding standard DFT methods but at a fraction of the computational cost. frontiersin.org For ¹H chemical shifts, both DFT and advanced ML models can achieve a mean absolute error (MAE) of less than 0.2-0.3 ppm. d-nb.infoarxiv.orgnih.gov These predictive tools are invaluable for structural elucidation, allowing researchers to assign complex spectra and validate the structures of newly synthesized compounds. In studies of similar carbohydrates, DFT-calculated NMR parameters have been compared with experimental data to confirm specific conformations, such as the ring pucker, in solution. rsc.org Beyond NMR, Time-Dependent DFT (TD-DFT) can be used to calculate and assign bands in UV/Vis electronic spectra. mdpi.com

| Method | Typical Mean Absolute Error (MAE) for ¹H NMR | Typical Mean Absolute Error (MAE) for ¹³C NMR | Source |

| Density Functional Theory (DFT) | < 0.21 ppm | < 1.2 ppm | d-nb.infoarxiv.org |

| Graph Neural Networks (GNN) | ~0.14 - 0.28 ppm | ~1.21 - 1.43 ppm | nih.govfrontiersin.org |

| HOSE Code-Based Methods | ~0.2 - 0.3 ppm | N/A | nih.gov |

Computational Studies on Reaction Mechanisms of Fructoside Formation

Understanding the precise step-by-step process by which ethyl β-D-fructopyranoside is formed is a complex challenge that computational chemistry is well-suited to address. Theoretical studies of reaction mechanisms involve mapping the entire reaction pathway from reactants to products, including the high-energy transition states and any intermediates. smu.edu This is often accomplished by calculating the potential energy surface and identifying the intrinsic reaction coordinate (IRC), which represents the lowest energy path for the reaction. smu.edu

The formation of ethyl fructoside from fructose and ethanol (B145695) can occur through several competing pathways, especially during the production of biofuels like ethyl levulinate and 5-ethoxymethylfurfural (EMF), where it is a key intermediate. nih.govresearchgate.netresearchgate.net Computational studies using DFT have been performed to elucidate these pathways. One study focused on the Lewis acid-catalyzed ketalization of fructose, proposing a detailed mechanism on a zeolite catalyst and highlighting that different reaction pathways are possible depending on which hydroxyl group is ultimately eliminated as water. osti.gov Kinetic modeling based on experimental data has also been used to derive rate constants for the reactions involving ethyl fructoside, showing that the equilibrium between fructose and ethyl fructoside is highly dependent on the solvent composition. researchgate.net In ethanol-rich media, the formation of ethyl fructoside is favored, while the presence of water shifts the equilibrium back towards fructose. researchgate.net DFT calculations have also been used to compare the energy barriers of competing pathways, for instance, showing that the direct dehydration of fructose to HMF may be thermodynamically favored over pathways proceeding through an ethyl glucoside intermediate. frontiersin.org

| Reaction Pathway | Description | Computational Method | Source |

| Lewis Acid-Catalyzed Ketalization | Fructose reacts with ethanol on a Sn-SPP zeolite surface to form ethyl fructoside. | Periodic DFT | osti.gov |

| Brønsted Acid-Catalyzed Etherification | Fructose reacts with ethanol in the presence of a Brønsted acid to form ethyl fructoside. | Kinetic Modeling | nih.govresearchgate.net |

| Isomerization-Etherification | Glucose isomerizes to fructose, which then reacts with ethanol to form ethyl fructoside. | DFT | frontiersin.org |

Ligand-Protein Docking and Molecular Dynamics Simulations for Biological Interactions (In Silico)

To investigate the potential biological activity of ethyl β-D-fructopyranoside, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. nih.gov This process involves scoring functions that estimate the strength of the interaction, typically reported as a binding energy in kcal/mol. ajchem-a.com

Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. dovepress.commdpi.com These simulations provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. mdpi.com While specific docking studies for ethyl β-D-fructopyranoside are not widely reported, research on the closely related isomer, ethyl-β-D-fructofuranoside, has utilized molecular docking to investigate its potential antiradical and antibacterial activities. vipslib.com Such studies are foundational in drug discovery, helping to screen large numbers of compounds and prioritize those with the highest predicted affinity for a biological target. nih.govnih.gov The results typically include the binding affinity and a list of the key amino acid residues involved in the interaction.

| Parameter | Description | Relevance |

| Docking Score (kcal/mol) | An estimate of the binding affinity between the ligand and the protein; more negative values indicate stronger binding. | Used to rank and compare the potential of different compounds as inhibitors or binders. |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. | Reveals the geometry of the interaction and how the ligand fits into the binding pocket. |

| Interacting Residues | The specific amino acids in the protein that form contacts (e.g., H-bonds, hydrophobic interactions) with the ligand. | Identifies the key molecular interactions responsible for binding, guiding future modifications to improve affinity. |

| Complex Stability (from MD) | The consistency of the binding pose and interactions over the course of a simulation. | Assesses whether the predicted binding is stable in a dynamic, more realistic environment. |

Prediction of Intermolecular Interactions and Self-Assembly Behavior

The way ethyl β-D-fructopyranoside molecules interact with each other and with other molecules determines their macroscopic properties, such as crystal structure and solubility. Computational methods can predict these intermolecular forces, which are primarily non-covalent interactions like hydrogen bonds and van der Waals forces. smu.eduresearchgate.net

Biological Interactions and Mechanistic Studies of Ethyl β D Fructopyranoside Excluding Human Clinical Data

Enzyme Substrate Specificity and Biotransformation Studies (In Vitro)

The interaction of ethyl β-D-fructopyranoside with carbohydrate-modifying enzymes is crucial for understanding its metabolic fate and potential applications. In vitro studies have begun to shed light on its role as a substrate in both enzymatic synthesis and hydrolysis.

Interaction with Glycosidases and Glycosyltransferases

Research indicates that ethyl β-D-fructopyranoside can be synthesized through the action of glycosyltransferases, specifically fructosyltransferases. These enzymes catalyze the transfer of a fructose (B13574) moiety from a donor substrate, such as sucrose (B13894), to an acceptor molecule. In the case of ethyl β-D-fructopyranoside, ethanol (B145695) serves as the acceptor.

Studies on fructosyltransferases from various microbial sources, such as Aspergillus oryzae and Schwanniomyces occidentalis, have demonstrated their capacity to synthesize a range of fructosylated compounds. scielo.brnih.gov While these studies often focus on the production of fructooligosaccharides (FOS), they establish the principle of using alcohols as alternative acceptors.

Enzymatic Hydrolysis and Synthesis Pathways

The primary pathway for the in vitro synthesis of ethyl fructosides is the transfructosylation reaction catalyzed by β-fructosidases, such as invertase from Saccharomyces cerevisiae. In this reaction, sucrose serves as the fructose donor. The enzyme cleaves the glycosidic bond in sucrose and transfers the fructosyl group to ethanol, which acts as a nucleophilic acceptor.

A study on the fructosylation of various alcohols using invertase reported the synthesis of ethyl-β-D-fructoside with a yield of 18%. researchgate.net This research also noted a trend where the efficiency of fructosylation decreased as the carbon chain length of the alcohol acceptor increased. researchgate.net It is important to note that such enzymatic syntheses often result in a mixture of products, including both the furanose and pyranose anomers of the ethyl fructoside. nih.govchemfaces.com

Regarding hydrolysis, information specific to ethyl β-D-fructopyranoside is scarce. However, related enzymes like exo-inulinases are known to hydrolyze terminal, non-reducing β-D-fructofuranoside residues from various β-D-fructofuranosides. megazyme.com This suggests that the furanose form, ethyl β-D-fructofuranoside, would be susceptible to hydrolysis by such enzymes. The specific enzymes capable of hydrolyzing the pyranose form have not been detailed in the reviewed literature.

Table 1: Enzymatic Synthesis of Alkyl Fructosides using Saccharomyces cerevisiae Invertase

| Acceptor Alcohol | Fructosylation Yield (%) |

| Methanol | 40 |

| Ethanol | 18 |

| n-Propanol | 12 |

| Butanol | 9 |

| Data sourced from a 1988 study on alcohol fructosylation. researchgate.net |

Interaction with Carbohydrate-Binding Proteins (Lectins) and Receptors (In Vitro)

The interaction of carbohydrates with lectins and other carbohydrate-binding proteins is fundamental to many biological recognition processes. However, direct in vitro studies on the binding of ethyl β-D-fructopyranoside to specific lectins are not available in the current body of scientific literature.

General studies on lectins, such as Concanavalin A (ConA), show a binding preference for α-D-mannopyranosyl and α-D-glucopyranosyl residues. nih.gov The specificity of lectins is highly dependent on the structure of the carbohydrate, including its anomeric configuration and the presence of specific hydroxyl groups. For instance, some lectins are known to bind to fructose-containing structures. A patent for certain fructofuranoside derivatives mentions the use of a ConA blastogenesis assay to screen for immunomodulatory activity, highlighting that carbohydrate structures can interact with immune cell receptors. google.com

Although no direct binding data exists for ethyl β-D-fructopyranoside, research on related compounds provides some context. For example, a lectin from Koelreuteria paniculata seeds was shown to be inhibited by D-glucose and D-mannose, while a lectin from nagaimo was found to be galactose-specific. researchgate.netresearchgate.net These findings underscore the high degree of specificity in lectin-carbohydrate interactions, making it difficult to extrapolate binding properties to ethyl β-D-fructopyranoside without direct experimental evidence.

In Vitro Assays for Modulatory Effects on Cellular Pathways and Metabolism

While specific data on ethyl β-D-fructopyranoside is limited, studies on structurally similar compounds and extracts containing it provide preliminary insights into its potential modulatory effects.

Research on other alkyl fructopyranosides, such as n-butyl-β-D-fructopyranoside, has shown that these molecules can be evaluated for their effects on cellular processes like reactive oxygen species (ROS) production and glutamate-induced cell death in HT-22 neuronal cells. koreascience.kr

Furthermore, polysaccharides isolated from a fermented beverage containing various fructopyranoside derivatives have been shown to stimulate murine macrophage cell lines (RAW 264.7) in vitro. jst.go.jpnih.gov This stimulation resulted in the production of nitric oxide (NO) and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12 p40). jst.go.jpnih.gov This suggests that complex carbohydrates containing fructopyranoside units may possess immunomodulatory properties. However, the direct contribution of ethyl β-D-fructopyranoside to these effects has not been determined.

Prebiotic Potential and Gut Microbiota Modulation Studies (In Vitro and Ex Vivo Models)

The potential of non-digestible carbohydrates to act as prebiotics by selectively promoting the growth of beneficial gut bacteria is an area of significant research.

Fermentation by Specific Probiotic Strains

Direct fermentation studies of ethyl β-D-fructopyranoside by specific probiotic strains have not been reported. However, research on a structurally related compound, O-β-D-fructopyranosyl-(2→6)-D-glucopyranose, isolated from a fermented plant beverage, has demonstrated selective utilization by beneficial bacteria. researchgate.net In vitro, this saccharide was fermented by Bifidobacterium adolescentis and Bifidobacterium longum. researchgate.net Conversely, it was not utilized by potentially pathogenic bacteria such as Clostridium perfringens, Escherichia coli, and Enterococcus faecalis. researchgate.net

This selective fermentation suggests that fructopyranoside-containing oligosaccharides may have prebiotic potential. General studies on fructo-oligosaccharides (FOS) consistently show that they are readily fermented by various strains of Bifidobacterium and Lactobacillus. nih.govnih.gov This fermentation typically leads to the production of short-chain fatty acids (SCFAs), which are known to have beneficial effects on gut health. While these findings provide a strong rationale for investigating the prebiotic potential of ethyl β-D-fructopyranoside, specific experimental data is needed to confirm its fermentability by probiotic strains.

Table 2: In Vitro Fermentation of O-β-D-fructopyranosyl-(2→6)-D-glucopyranose by Gut Bacteria

| Bacterial Strain | Utilization |

| Bifidobacterium adolescentis | Yes |

| Bifidobacterium longum | Yes |

| Clostridium perfringens | No |

| Escherichia coli | No |

| Enterococcus faecalis | No |

| Data from a study on a saccharide isolated from a fermented plant beverage. researchgate.net |

Production of Short-Chain Fatty Acids

The direct fermentation of ethyl β-D-fructopyranoside by gut microbiota to produce short-chain fatty acids (SCFAs) has not been extensively studied. However, research on the fermentation of related fructans and dietary fibers provides a basis for understanding the potential role of this compound. Short-chain fatty acids, such as acetate, propionate, and butyrate, are the primary end-products of the bacterial fermentation of non-digestible carbohydrates in the large intestine. frontiersin.org These SCFAs are recognized for their significant impact on gut homeostasis and host health. frontiersin.org

Cellular Uptake and Transport Mechanisms (In Vitro Cell Line Studies)

Currently, there is a lack of specific research detailing the cellular uptake and transport mechanisms of ethyl β-D-fructopyranoside in in vitro cell line studies. General studies on the cellular uptake of nanoparticles and other molecules in cell lines like Caco-2, which serve as a model for the intestinal epithelium, often investigate mechanisms such as endocytosis. nih.govmdpi.com For instance, studies have explored the uptake of nanoparticles in Caco-2 cells at different temperatures to distinguish between energy-dependent and passive processes. researchgate.net The transport of various glycosides and nanoparticles has been assessed in cell lines such as HeLa and MC3T3-E1 to understand their cellular interactions and internalization pathways. mdpi.comresearchgate.net

While the specific transporters or mechanisms involved in the cellular uptake of ethyl β-D-fructopyranoside have not been identified, it is plausible that its transport across cell membranes could involve sugar transporters, given its fructose backbone. Further investigation using relevant in vitro cell models is necessary to elucidate the specific pathways of its absorption and intracellular trafficking.

Investigation of Antimicrobial and Antifungal Activities (In Vitro)

Ethyl β-D-fructopyranoside has demonstrated in vitro antimicrobial and antifungal activities. A study on the hydro-ethanolic crude extract of Erythrina excelsa stem bark identified ethyl-beta-D-fructofuranoside (a structural isomer) as a constituent with moderate antibacterial activity against several pathogenic bacteria. vipslib.com The compound exhibited a Minimum Inhibitory Concentration (MIC) of 200 μg/mL against Escherichia coli, Salmonella typhi, Salmonella typhimurium, and Salmonella enterica. vipslib.com

In another study, a related compound, 1-n-butyl-β-D-fructopyranoside, isolated from the fungus Idriella sp., showed inhibitory activity against several plant pathogenic bacteria. scielo.org.mxscielo.org.mx This compound displayed an MIC of 0.625 mg/mL against Xanthomonas axonopodis, Pectobacterium carotovorum, Pectobacterium chrysanthemi, and Erwinia amylovora. scielo.org.mxscielo.org.mx While this is not ethyl β-D-fructopyranoside, the activity of a similar alkyl fructopyranoside suggests potential antimicrobial properties for this class of compounds.

Regarding antifungal activity, studies on extracts containing ethyl β-D-fructopyranoside have shown effects against certain fungi. For example, extracts from Muntingia calabura and Ricinus communis have demonstrated antifungal activity against Candida albicans and other fungal species. internationalscholarsjournals.comnih.gov However, the specific contribution of ethyl β-D-fructopyranoside to this activity was not isolated in these studies.

Table 1: In Vitro Antimicrobial Activity of Ethyl β-D-fructofuranoside and a Related Compound

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Ethyl β-D-fructofuranoside | Escherichia coli | 200 μg/mL | vipslib.com |

| Ethyl β-D-fructofuranoside | Salmonella typhi | 200 μg/mL | vipslib.com |

| Ethyl β-D-fructofuranoside | Salmonella typhimurium | 200 μg/mL | vipslib.com |

| Ethyl β-D-fructofuranoside | Salmonella enterica | 200 μg/mL | vipslib.com |

| 1-n-Butyl-β-D-fructopyranoside | Xanthomonas axonopodis | 0.625 mg/mL | scielo.org.mxscielo.org.mx |

| 1-n-Butyl-β-D-fructopyranoside | Pectobacterium carotovorum | 0.625 mg/mL | scielo.org.mxscielo.org.mx |

| 1-n-Butyl-β-D-fructopyranoside | Pectobacterium chrysanthemi | 0.625 mg/mL | scielo.org.mxscielo.org.mx |

Antioxidant and Radical Scavenging Activity Assessment (In Vitro)

Various in vitro antioxidant assays are commonly employed to evaluate the radical scavenging potential of compounds, including the DPPH assay, Trolox equivalent antioxidant capacity (TEAC) assay, and the hydroxyl radical scavenging method. nih.govnih.gov These methods assess the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. While specific data for ethyl β-D-fructopyranoside in all these assays is not available, the existing findings on its furanoside isomer are promising.

Table 2: In Vitro Antioxidant Activity of Ethyl β-D-fructofuranoside

| Assay | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | IC50: 21.11 ± 0.53 μg/mL | vipslib.com |

Bioactivity Profiling in Non-Human Biological Systems (e.g., plant pathogen interactions, insect models)

Research has indicated the potential of alkyl fructopyranosides in interacting with non-human biological systems, particularly in the context of plant pathogen interactions. As mentioned previously, 1-n-butyl-β-D-fructopyranoside, isolated from the fungus Idriella sp., demonstrated antibacterial activity against several plant pathogenic bacteria, including Xanthomonas axonopodis, Pectobacterium carotovorum, P. chrysanthemi, and Erwinia amylovora, with a Minimum Inhibitory Concentration (MIC) of 0.625 mg/mL. scielo.org.mxscielo.org.mx This finding is significant as the use of microorganisms and their metabolites for biological control of plant pathogens is a growing area of interest. scielo.org.mx

While direct studies on the effect of ethyl β-D-fructopyranoside in insect models are scarce, a related iminosugar, 2,5-dideoxy-2,5-imino-d-mannitol (B190992) (DMDP), which can be synthesized from D-fructose, has been reported to act as an antifeedant for insects. acs.org This suggests that fructose derivatives can possess bioactivity in insect systems.

Ethyl β-D-fructopyranoside has been identified as a natural product in several plants, including Salsola collina, Ziziphus jujuba, and Rosa davurica. nih.govtandfonline.commdpi.comnih.gov Its presence in these plants suggests it may play a role in their defense mechanisms or other physiological processes, but specific studies on its function in these plant systems are limited.

Applications and Derivatization of Ethyl β D Fructopyranoside in Research and Development

Role as a Chiral Synthon and Building Block in Complex Molecule Synthesis

Carbohydrates are frequently utilized as "chiral synthons" or "chiral building blocks" in organic synthesis. Their abundance of defined stereocenters makes them ideal starting materials for the stereoselective synthesis of complex molecules, such as pharmaceuticals and natural products. nih.govnih.gov Ethyl β-D-fructopyranoside, with its multiple chiral centers inherited from the parent D-fructose, represents a potential starting scaffold for such synthetic endeavors.

The fixed stereochemical configuration of its hydroxyl groups can be used to direct the formation of new stereocenters, reducing the need for complex asymmetric reactions or chiral resolutions. nih.gov While general strategies for using protected monosaccharides as building blocks are well-established in synthetic chemistry, specific, documented examples utilizing Ethyl β-D-fructopyranoside as the foundational chiral pool material in the synthesis of complex targets are not prominent in peer-reviewed literature. Its potential lies in the derivatization of its hydroxyl groups to introduce new functionalities, followed by ring-opening or rearrangement reactions to yield versatile chiral intermediates.

Table 1: Comparison of Ethyl β-D-fructopyranoside and Related Isomers This table highlights the structural differences between Ethyl β-D-fructopyranoside and its more commonly researched isomers.

| Feature | Ethyl β-D-fructopyranoside | Ethyl β-D-fructofuranoside |

| Parent Sugar | D-Fructose | D-Fructose |

| Ring Structure | Pyranose (6-membered ring) | Furanose (5-membered ring) |

| Anomeric Linkage | β-glycosidic bond | β-glycosidic bond |

| General Stability | Generally more stable | Generally less stable |

| Primary Research Focus | Limited specific research | Enzymatic synthesis, surfactant precursor chemfaces.combiocrick.com |

Utilization in Food Science and Technology Research for Functional Ingredient Development

The application of alkyl glycosides in food science is an area of growing interest. However, research specifically investigating the functional properties of Ethyl β-D-fructopyranoside is sparse. The following sections discuss the potential roles based on the general behavior of similar small carbohydrate molecules.

There is a lack of specific mechanistic studies in the scientific literature concerning the taste profile of Ethyl β-D-fructopyranoside. The sensory properties of alkyl glycosides can vary significantly based on the sugar headgroup, the anomeric configuration, and the length of the alkyl chain. For instance, the related compound Ethyl β-D-glucopyranoside, derived from glucose, has been identified as a contributor to bitterness in sea buckthorn juice. researchgate.netnih.gov Without dedicated sensory panel studies and research into its interaction with human sweet taste receptors, the taste profile—whether sweet, bitter, or neutral—and any potential to modulate the perception of other sweeteners remains uncharacterized.

No specific research has been published detailing the role of Ethyl β-D-fructopyranoside as a flavor precursor or enhancer. In theory, under certain processing conditions (e.g., heat, acidic pH), the glycosidic bond could hydrolyze to release ethanol (B145695) and fructose (B13574). Fructose could then participate in well-known flavor-generating reactions like Maillard browning or caramelization. However, mechanistic studies to confirm or quantify this potential pathway for Ethyl β-D-fructopyranoside have not been conducted.

The impact of a small, water-soluble molecule like Ethyl β-D-fructopyranoside on the rheology of a food system would likely be minimal compared to large polymers like starches or hydrocolloids. nih.gov In high concentrations, it could influence water activity, potentially acting as a humectant or plasticizer, which might subtly alter the texture of a food matrix. However, there are no available studies that specifically measure its effect on rheological properties such as viscosity, elasticity, or gel strength in model food systems. Such research would be necessary to determine if it has any practical application as a textural modifier. researchgate.netscispace.com

Applications in Biotechnology and Biocatalysis as a Substrate or Intermediate

In the field of biocatalysis, significant research has focused on the enzymatic synthesis of alkyl fructosides from sucrose (B13894). These reactions typically employ fructosyltransferases or β-fructofuranosidases (invertases) in the presence of an alcohol. nih.govmdpi.com When ethanol is used as the acceptor molecule, the primary product formed is overwhelmingly Ethyl β-D-fructofuranoside , the five-membered ring isomer. chemfaces.combiocrick.com